molecular formula C7H7N2O+ B1203784 4-(Hydroxymethyl)benzenediazonium CAS No. 78246-53-4

4-(Hydroxymethyl)benzenediazonium

Cat. No.: B1203784
CAS No.: 78246-53-4
M. Wt: 135.14 g/mol
InChI Key: BTKRSPXVXZNYGV-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzenediazonium(1+), also known as 4-hmbdi, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. This compound(1+) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound(1+) is primarily located in the cytoplasm. Outside of the human body, this compound(1+) can be found in mushrooms. This makes this compound(1+) a potential biomarker for the consumption of this food product.

Properties

CAS No.

78246-53-4

Molecular Formula

C7H7N2O+

Molecular Weight

135.14 g/mol

IUPAC Name

4-(hydroxymethyl)benzenediazonium

InChI

InChI=1S/C7H7N2O/c8-9-7-3-1-6(5-10)2-4-7/h1-4,10H,5H2/q+1

InChI Key

BTKRSPXVXZNYGV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)[N+]#N

Canonical SMILES

C1=CC(=CC=C1CO)[N+]#N

Key on ui other cas no.

78246-53-4

Related CAS

78246-54-5 (tetrafluoroborate(1-))

Synonyms

4-(hydroxymethyl)benzenediazonium ion
4-(hydroxymethyl)benzenediazonium ion, tetrafluoroborate (1-)
4-(hydroxymethyl)benzenediazonium sulfate
4-(hydroxymethyl)benzenediazonium tetrafluoroborate
4-HMBDI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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